m-PEG11-azide chemical properties and solubility
m-PEG11-azide chemical properties and solubility
An In-depth Technical Guide to m-PEG11-azide: Core Chemical Properties and Solubility for Researchers and Drug Development Professionals
Introduction
m-PEG11-azide is a methoxy-terminated polyethylene glycol (PEG) derivative with a terminal azide group. This heterobifunctional linker is a cornerstone in the field of bioconjugation and drug delivery, primarily utilized for its ability to participate in "click chemistry" reactions. The hydrophilic 11-unit PEG spacer enhances the solubility and pharmacokinetic properties of the conjugated molecules, making it an invaluable tool for researchers, scientists, and professionals in drug development. This guide provides a comprehensive overview of its chemical properties, solubility, and a detailed experimental protocol for its application in bioconjugation.
Core Chemical and Physical Properties
The fundamental properties of m-PEG11-azide are summarized below, providing a quick reference for experimental planning and execution.
| Property | Value | References |
| Molecular Formula | C23H47N3O11 | [1][2] |
| Molecular Weight | 541.6 g/mol | [1][3] |
| Alternate Molecular Weight | 541.64 g/mol | [2] |
| Purity | Typically ≥95% or ≥98% | |
| Appearance | Colorless to light yellow oil/liquid | |
| Storage Conditions | -20°C or refrigerated (0-10°C) |
Solubility Characteristics
The solubility of m-PEG11-azide is a critical factor in its application, particularly in aqueous environments for biological studies. The polyethylene glycol chain imparts significant hydrophilicity.
| Solvent | Solubility | Notes | References |
| Water | Soluble | The hydrophilic PEG spacer enhances solubility in aqueous media. | |
| Dimethyl Sulfoxide (DMSO) | Soluble | A common solvent for preparing stock solutions. | |
| N,N-Dimethylformamide (DMF) | Soluble | Another common polar aprotic solvent for dissolution. | |
| Dichloromethane (DCM) | Soluble | ||
| Tetrahydrofuran (THF) | Soluble | ||
| Acetonitrile | Soluble |
For biological applications, m-PEG11-azide is often dissolved in an organic solvent like DMSO to create a stock solution, which is then diluted into an aqueous buffer for the conjugation reaction.
Reaction Chemistry and Applications
The primary utility of m-PEG11-azide stems from the reactivity of its terminal azide group. It readily participates in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of click chemistry, to form a stable triazole linkage with alkyne-containing molecules. It can also react via strain-promoted alkyne-azide cycloaddition (SPAAC) with strained alkynes like DBCO or BCN, which advantageously proceeds without a copper catalyst.
Key applications include:
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Bioconjugation: Linking therapeutic agents, imaging agents, or other molecules to proteins, peptides, and antibodies.
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Drug Delivery: Improving the solubility and circulation half-life of drugs.
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PROTACs Synthesis: Used as a linker in the development of proteolysis-targeting chimeras.
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Surface Modification: Functionalizing surfaces to enhance biocompatibility.
Below is a diagram illustrating the fundamental CuAAC reaction.
Caption: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction.
Experimental Protocols
This section provides a detailed methodology for a typical bioconjugation experiment involving the labeling of an alkyne-modified protein with m-PEG11-azide using CuAAC.
Materials:
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Alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
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m-PEG11-azide
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Dimethyl sulfoxide (DMSO)
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Copper(II) sulfate (CuSO₄) solution (e.g., 20 mM in water)
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Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand solution (e.g., 100 mM in water)
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Sodium ascorbate solution (e.g., 300 mM in water, freshly prepared)
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Purification system (e.g., size-exclusion chromatography or dialysis)
Experimental Workflow Diagram:
Caption: General workflow for protein bioconjugation using m-PEG11-azide.
Detailed Procedure:
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Preparation of Reagents:
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Prepare a stock solution of m-PEG11-azide (e.g., 10 mM) in anhydrous DMSO.
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Prepare a stock solution of the alkyne-modified protein at a known concentration (e.g., 1-5 mg/mL) in a reaction buffer.
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Freshly prepare a stock solution of sodium ascorbate in water.
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Pre-complexation of Copper Catalyst:
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In a microcentrifuge tube, mix the THPTA ligand solution and the CuSO₄ solution at a 5:1 molar ratio (e.g., 10 µL of 100 mM THPTA and 10 µL of 20 mM CuSO₄).
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Allow this mixture to stand for a few minutes to form the Cu(I)-ligand complex.
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Conjugation Reaction:
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To the alkyne-modified protein solution, add the m-PEG11-azide stock solution to achieve a desired molar excess (e.g., 10-50 fold excess over the protein).
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Add the pre-complexed copper catalyst to the protein-azide mixture. A final copper concentration of 0.5-1 mM is typical.
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Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of approximately 2-5 mM.
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Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can be performed at 4°C overnight if the protein is sensitive to room temperature incubation.
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Purification of the Conjugate:
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Following incubation, purify the PEGylated protein from excess reagents (unreacted m-PEG11-azide, copper, ascorbate, and ligand).
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Size-exclusion chromatography (SEC) is a highly effective method for separating the larger protein conjugate from the smaller reaction components.
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Alternatively, dialysis or buffer exchange using centrifugal filters can be employed.
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Analysis and Characterization:
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Confirm the successful conjugation using analytical techniques such as SDS-PAGE, which will show an increase in the molecular weight of the protein.
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Mass spectrometry can be used to determine the exact mass of the conjugate and the degree of labeling (number of PEG chains attached per protein).
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This technical guide provides essential information for the effective use of m-PEG11-azide in research and development. Its well-defined chemical properties, favorable solubility, and straightforward application in click chemistry make it a powerful tool for creating novel bioconjugates and drug delivery systems.
